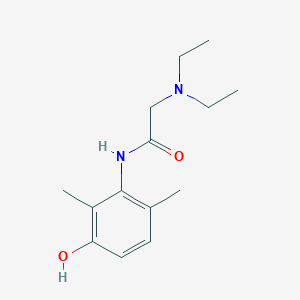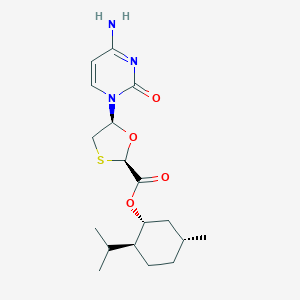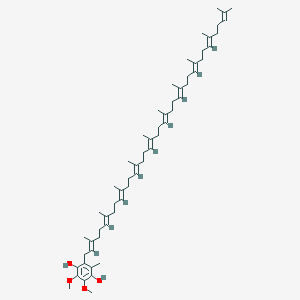
泛醌醇
描述
辅酶Q10是细胞能量产生的重要组成部分,并作为一种强大的抗氧化剂发挥作用。 泛醌醇在支持整体健康方面发挥着至关重要的作用,特别是在心脏、肝脏和肌肉等需要高能量水平的器官和组织中 。 将辅酶Q10转化为其活性形式,即泛醌醇,对于产生三磷酸腺苷(ATP)至关重要,ATP是细胞活动的主要能量来源 .
科学研究应用
泛醌醇在各个领域的科学研究中有着广泛的应用:
化学:
氧化还原研究: 泛醌醇用于与氧化还原反应和电子传递机制相关的研究.
生物学:
细胞能量产生: 研究集中在其在ATP产生和线粒体功能中的作用.
抗氧化特性: 研究调查其清除自由基和保护细胞免受氧化损伤的能力.
医学:
心血管健康: 研究了泛醌醇补充剂对改善心脏健康和降低患心血管疾病风险的潜在作用.
神经退行性疾病: 研究探索了其在帕金森氏症和阿尔茨海默氏症等疾病中的潜在益处.
工业:
营养保健品: 泛醌醇因其提高能量和抗氧化特性而被广泛用于膳食补充剂.
作用机制
泛醌醇通过其在线粒体电子传递链中的作用发挥其作用 。 它充当电子载体,促进电子从NADH和FADH2转移到复合物III,最终导致ATP的产生 。 此外,泛醌醇作为一种有效的抗氧化剂,保护细胞膜和低密度脂蛋白(LDL)免受氧化损伤 。 它还有助于从其氧化形式再生维生素E,增强其抗氧化作用 .
类似化合物:
泛醌(辅酶Q10): 辅酶Q10的氧化形式,与泛醌醇相比生物利用度较低.
维生素E: 另一种抗氧化剂,与泛醌醇协同作用以保护细胞免受氧化损伤.
泛醌醇的独特性: 泛醌醇因其比泛醌更高的生物利用度和更强的抗氧化性能而具有独特性 。 它直接参与电子传递链并保护细胞结构免受氧化应激的能力使其成为研究和治疗应用中的一种有价值的化合物 .
生化分析
Biochemical Properties
Ubiquinol is involved in the electron transport chain (ETC), a complex process that occurs within the mitochondria . It acts as an electron transporter in the redox pair consisting of the oxidized species ubiquinone (CoQ10) and the reduced species ubiquinol (CoQ10 H2) .
Cellular Effects
Ubiquinol plays a vital role in the production of cellular energy. It is responsible for generating ATP, the energy currency of the cell . Furthermore, it efficiently protects membrane phospholipids and serum low-density lipoprotein from lipid peroxidation .
Molecular Mechanism
The molecular mechanism of Ubiquinol involves its function as an electron transporter in the redox pair. This reversible redox process is characteristic of this pair .
Temporal Effects in Laboratory Settings
Ubiquinol has an important stability problem which hampers its storage and formulation. It can be easily transformed into its oxidized form—ubiquinone—even at low temperature . A new cocrystal of ubiquinol with vitamin B3 nicotinamide (UQ-NC) exhibited excellent stability, improved dissolution properties, and higher bioavailability .
Dosage Effects in Animal Models
Its high bioavailability suggests that it could have significant effects at different dosages .
Metabolic Pathways
Ubiquinol is involved in the electron transport chain, a key metabolic pathway that generates ATP . It interacts with various enzymes and cofactors in this process .
Transport and Distribution
The transport and distribution of Ubiquinol within cells and tissues are closely related to its role in the electron transport chain and its lipid-soluble nature .
Subcellular Localization
Ubiquinol is primarily located within the mitochondria, where it participates in the electron transport chain . Its activity and function are closely tied to its subcellular localization .
准备方法
合成路线和反应条件: 泛醌醇可以通过多种化学工艺合成。 一种常见的方法包括使用还原剂(如硼氢化钠或氢气)在催化剂存在下还原泛醌(辅酶Q10的氧化形式) 。 反应通常在温和条件下进行,温度和压力严格控制以确保泛醌完全还原为泛醌醇 .
工业生产方法: 泛醌醇的工业生产通常涉及微生物发酵,其中使用特定菌株的细菌或酵母菌来生产辅酶Q10,然后将其化学还原为泛醌醇 。 由于其成本效益和可扩展性,这种方法是首选。 发酵过程之后是提取和纯化步骤,以获得高纯度的泛醌醇 .
化学反应分析
反应类型: 泛醌醇主要经历氧化还原反应,在还原形式(泛醌醇)和氧化形式(泛醌)之间交替 。 这种氧化还原循环对其在细胞能量产生和抗氧化保护中的作用至关重要 .
常见试剂和条件:
主要形成的产物: 这些反应形成的主要产物是泛醌醇和泛醌,它们参与线粒体中的电子传递链以产生ATP .
相似化合物的比较
Ubiquinone (CoQ10): The oxidized form of CoQ10, which is less bioavailable compared to ubiquinol.
Vitamin E: Another antioxidant that works synergistically with ubiquinol to protect cells from oxidative damage.
Uniqueness of Ubiquinol: Ubiquinol is unique due to its higher bioavailability and superior antioxidant properties compared to ubiquinone . Its ability to directly participate in the electron transport chain and protect cellular structures from oxidative stress makes it a valuable compound in both research and therapeutic applications .
属性
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H92O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42,60-61H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTNKSLOFHEFPK-UPTCCGCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H92O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90912840 | |
| Record name | Dihydrocoenzyme Q10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
865.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ubiquinol-10 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013111 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
992-78-9, 5677-55-4 | |
| Record name | Dihydrocoenzyme Q10 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=992-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubiquinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ubiquinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11340 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydrocoenzyme Q10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UBIQUINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9NL0C577Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ubiquinol-10 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013111 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ubiquinol's primary target is the mitochondria, the powerhouse of the cell. As a crucial component of the electron transport chain, ubiquinol donates electrons, facilitating energy production in the form of ATP [, ]. Beyond its role in energy production, ubiquinol acts as a potent antioxidant, particularly within lipid membranes, protecting them from peroxidative damage caused by free radicals []. This antioxidant action is closely intertwined with its redox state, with ubiquinol exhibiting superior antioxidant capacity compared to its oxidized form, ubiquinone [, ].
ANone: While several papers mention Ubiquinol-10, the specific structural data requested wasn't explicitly detailed within the provided research excerpts. A full spectroscopic analysis would typically involve techniques like NMR, IR, and Mass Spectrometry.
A: Ubiquinol, while a potent antioxidant, is known for its inherent instability, particularly in its reduced form. It easily oxidizes to ubiquinone, impacting its storage and formulation []. Research indicates that ubiquinol is more stable within the protective environment of a gelatin capsule but exhibits instability when exposed to simulated gastric and intestinal fluids []. Formulation strategies, such as the development of a cocrystal with Vitamin B3 nicotinamide (UQ-NC), have shown promise in enhancing ubiquinol's stability, dissolution, and bioavailability [].
A: Ubiquinol's primary catalytic role lies in its function as an electron carrier within the mitochondrial electron transport chain. Its reduced form, ubiquinol, donates electrons, becoming oxidized to ubiquinone, which is then recycled back to ubiquinol [, , ]. This cyclical process is essential for ATP synthesis, powering cellular activities. Ubiquinol's antioxidant activity stems from its ability to scavenge free radicals, effectively interrupting lipid peroxidation chain reactions [, , ]. This scavenging activity is more pronounced in ubiquinol compared to ubiquinone, highlighting its importance in maintaining cellular redox balance.
ANone: While the provided research abstracts don't explicitly mention the use of computational methods like QSAR for Ubiquinol, these techniques are commonly employed in drug design and could be relevant to optimizing Ubiquinol delivery or developing novel analogs.
A: Ubiquinol is inherently unstable and prone to oxidation, especially outside of its cellular environment [, ]. Formulating Ubiquinol as a cocrystal with Vitamin B3 nicotinamide has been shown to improve its stability significantly compared to commercially available forms []. This underscores the importance of formulation strategies in overcoming the inherent instability of Ubiquinol and maximizing its therapeutic potential.
A: Research indicates that ubiquinol exhibits superior bioavailability compared to ubiquinone, its oxidized counterpart. This difference arises from its more efficient incorporation into mixed micelles during digestion and its enhanced uptake and transport by intestinal cells, a process seemingly dependent on glutathione []. Intravenously administered ubiquinol effectively reaches target organs, including the brain and myocardium, leading to sustained elevation of CoQ10 levels in these tissues, potentially offering prolonged antioxidant protection [].
A: Preclinical studies employing a rat model of myocardial infarction demonstrated that intravenous administration of ubiquinol effectively reduced the size of left ventricle aneurysms and mitigated the development of left ventricular hypertrophy []. In a separate rat model of renal ischemia-reperfusion injury, oral supplementation with ubiquinol provided significant protection against kidney damage. This protective effect was linked to the compound's ability to maintain redox balance and regulate inflammatory responses []. In clinical research, a double-blind, placebo-controlled trial involving elderly patients undergoing aortic valve replacement highlighted the potential benefits of ubiquinol supplementation []. Treatment with ubiquinol successfully counteracted the post-operative decline and oxidation of plasma CoQ10 levels []. Notably, ubiquinol also demonstrated a significant reduction in post-operative troponin I levels, a marker of cardiac muscle damage [].
ANone: The provided research excerpts do not contain information regarding resistance mechanisms or cross-resistance related to Ubiquinol.
A: Studies indicate that ubiquinol acetate, a more stable form of ubiquinol, did not show any genotoxic potential in standard in vitro assays []. A subchronic toxicity study in rats found no adverse effects in males even at the highest dose tested (600 mg/kg/day) [].
A: A study exploring the effects of ubiquinol supplementation on social behavior in common marmosets exemplifies cross-disciplinary research []. This research combined elements of behavioral science, nutritional biochemistry, and advanced data analysis techniques to investigate the impact of ubiquinol on social motivation and physiological parameters []. The integration of infrared thermal imaging to detect subtle body temperature changes alongside behavioral assessments underscores the value of interdisciplinary approaches in unraveling the multifaceted effects of ubiquinol [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


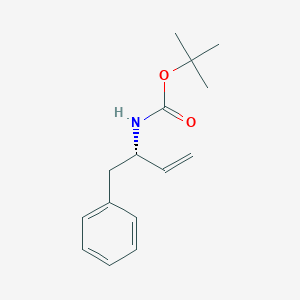
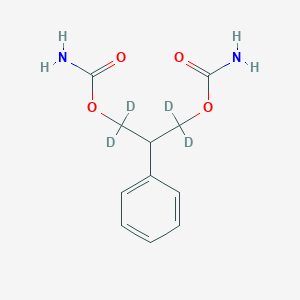


![(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one](/img/structure/B23876.png)
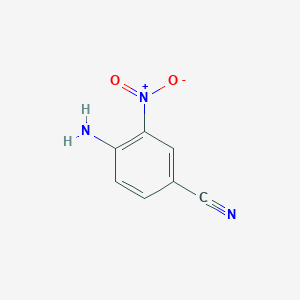
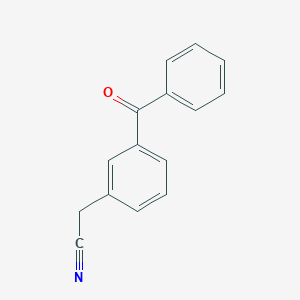
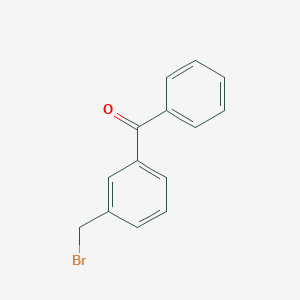
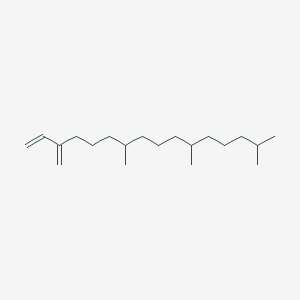
![1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone](/img/structure/B23890.png)
![(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23897.png)
